molecular formula C21H24O8 B15292923 4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B15292923
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-SRXMEYSWSA-N
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Description

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups

Preparation Methods

The synthesis of 4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol involves several stepsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzodioxin derivatives and phenolic compounds. Compared to these, 4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m1/s1

InChI Key

AZTAGXIJLPKJOR-SRXMEYSWSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO

Origin of Product

United States

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